N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide
Description
N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide is a heterocyclic compound featuring a fused benzoimidazo-pyrimidine core. Key structural attributes include:
- A 2-oxo group on the pyrimidine ring.
- A carboxamide substituent at position 4, linked to a 2-cyano-4-fluorophenyl group.
Properties
IUPAC Name |
N-(2-cyano-4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2/c19-11-5-6-12(10(7-11)9-20)21-17(26)15-8-16(25)23-18-22-13-3-1-2-4-14(13)24(15)18/h1-7,15H,8H2,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDNDAFASHHEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=C(C=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C_{18}H_{16}F_{N}_{5}O_{2}, with a molecular weight of approximately 353.35 g/mol. Its structure features a complex arrangement that includes a cyano group, a fluorophenyl substituent, and a pyrimidine ring. These structural elements contribute to its unique reactivity and biological activity.
Medicinal Chemistry
N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For instance:
- Antitumor Activity : The compound has demonstrated efficacy in inhibiting cell growth in human tumor cells during in vitro studies. Its mechanism may involve interaction with specific biological targets related to cancer cell proliferation.
Enzyme Inhibition Studies
The compound has shown promise as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial for inflammatory processes. Inhibiting this enzyme can potentially lead to new treatments for inflammatory diseases:
- Anti-inflammatory Potential : Docking studies have suggested that this compound can effectively bind to the active site of 5-LOX, thus providing a pathway for the development of anti-inflammatory drugs.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Key Structural Differences and Hypothesized Effects
Electronic and Steric Analysis
- Target Compound: The 2-cyano-4-fluorophenyl group introduces synergistic electron-withdrawing effects, which may enhance hydrogen-bonding interactions with target proteins compared to analogs with single substituents (e.g., 4-fluorophenyl in ).
- Compound: The 4-chlorophenyl group provides weaker electron withdrawal than cyano but greater steric bulk.
Positional Effects of Carboxamide
- The target compound’s carboxamide at position 4 (vs.
Research Implications and Limitations
- Pharmacological Data Gap : The evidence provided lacks explicit data on binding affinities, IC50 values, or pharmacokinetic profiles. Comparative conclusions are thus based on structural extrapolation.
- Synthetic Challenges : The presence of multiple electron-withdrawing groups in the target compound may complicate synthesis compared to simpler analogs like .
Biological Activity
N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that combines elements of imidazo[1,2-a]pyrimidine with a cyano and fluorophenyl group. The presence of these functional groups is crucial for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 314.33 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing conditions such as nonalcoholic fatty liver disease (NAFLD) and cancer .
- Enzyme Inhibition : The compound has been shown to inhibit CYP51, an enzyme critical for sterol biosynthesis, which might make it a candidate for antifungal applications .
- Receptor Modulation : It may also function as a partial agonist of the Farnesoid X receptor (FXR), suggesting potential roles in metabolic regulation .
Antifungal Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit antifungal properties. Molecular docking studies have demonstrated that the compound can bind effectively to fungal targets, suggesting its potential use as an antifungal agent against pathogens like Candida albicans .
Antitumor Properties
While the compound itself may not exhibit direct antitumor activity, it serves as a precursor for synthesizing more active derivatives. These derivatives have been evaluated for their cytotoxic effects against various cancer cell lines . In vitro studies have shown promising results in inhibiting tumor cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antifungal Activity :
- Cytotoxicity Testing :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the imidazo[1,2-a]pyrimidine core in this compound?
- The imidazo[1,2-a]pyrimidine scaffold can be synthesized via cyclocondensation reactions between aminopyrimidines and α-haloketones or via multicomponent reactions. Key steps include optimizing solvent systems (e.g., DMF or ethanol) and temperature gradients (80–120°C) to enhance cyclization efficiency. Post-synthetic modifications, such as introducing the 2-cyano-4-fluorophenyl moiety, require careful control of coupling agents (e.g., EDCI/HOBt) to avoid side reactions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential. For example, ¹⁹F NMR can validate the fluorophenyl substitution pattern, while 2D NMR (COSY, HSQC) resolves overlapping signals in the fused benzoimidazo-pyrimidine system. X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and crystal packing .
Q. How can researchers design preliminary assays to evaluate this compound’s bioactivity?
- Start with in vitro kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) targeting structurally related kinases (e.g., JAK2 or Aurora kinases). Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Pair this with cytotoxicity profiling (MTT assay) on HEK293 or HepG2 cells to assess selectivity .
Advanced Research Questions
Q. How can computational reaction path searches improve the synthesis of this compound?
- Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map transition states and intermediates to identify energetically favorable pathways. Tools like GRRM or SCINE automate reaction network exploration, reducing trial-and-error experimentation. For instance, simulating the activation energy of the carboxamide coupling step can guide solvent selection (polar aprotic vs. nonpolar) .
Q. What statistical approaches resolve contradictions in biological activity data across studies?
- Apply multivariate analysis (e.g., PCA or PLS-DA) to datasets with variables like assay type, cell line, and compound purity. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays. Use Bayesian meta-analysis to weight data quality and identify confounding factors .
Q. How can membrane separation technologies enhance purification of this compound?
- Nanofiltration (MWCO 300–500 Da) or reverse osmosis can remove low-molecular-weight impurities (e.g., unreacted precursors). Optimize transmembrane pressure (2–5 bar) and pH (6–8) to prevent aggregation of the hydrophobic benzoimidazo-pyrimidine core. Pair this with preparative HPLC (C18 column, acetonitrile/water gradient) for >99% purity .
Q. What mechanistic insights can be gained from isotopic labeling studies?
- Use ¹⁸O-labeled water in hydrolysis experiments to track the stability of the 2-oxo group under physiological conditions. Deuterium labeling at the pyrimidine C-H positions can elucidate metabolic pathways via LC-MS/MS. For example, ²H-NMR traces H/D exchange rates to assess solvent accessibility in binding pocket interactions .
Methodological Notes
- Experimental Design : Employ a D-optimal design (JMP® or Minitab) to simultaneously vary temperature, catalyst loading, and solvent polarity during synthesis. This reduces the number of experiments by 40–60% while maintaining statistical power .
- Data Validation : Cross-validate computational predictions (e.g., docking scores) with SPR (surface plasmon resonance) binding assays to avoid false positives in target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
